molecular formula C8H8O2S2 B1588018 Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate CAS No. 7767-60-4

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

Cat. No. B1588018
CAS RN: 7767-60-4
M. Wt: 200.3 g/mol
InChI Key: HHUQUYKPAMERGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H8O2S2 . It is also known as "4,6-Dihydrothieno [3,4-b]thiophene-2-carboxylic Acid Methyl Ester" .


Molecular Structure Analysis

The molecular weight of “Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is 200.28 . The InChI code for this compound is 1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

1. Medicinal Chemistry Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

2. Industrial Chemistry and Material Science Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

3. Electronics Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

4. Anti-Atherosclerotic Agents 2-Octylthiophene, a thiophene derivative, is used in the synthesis of anti-atherosclerotic agents . Atherosclerosis is a disease where plaque builds up inside your arteries, and these agents help in treating this condition .

5. Anticancer Agents 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . These agents are used in the treatment of various types of cancer .

6. Insecticides Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . These compounds can help control pests that are harmful to crops .

7. Anti-Inflammatory Drugs Thiophene-based drugs such as Suprofen have a 2-substituted thiophene framework and are known as nonsteroidal anti-inflammatory drugs .

8. Dental Anesthetics Articaine , a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

9. Synthesis of Pyrazolone Moieties Thiophene incorporating pyrazolone moieties have been synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .

Safety And Hazards

“Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUQUYKPAMERGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392509
Record name methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

CAS RN

7767-60-4
Record name methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.8 g (20 mmol) (2) in 240 mL methanol was heated up and kept mild boiling. Sodium sulfide solution (1.7 g, 22 mmol) in 160 mL methanol was added dropwise in 2 h. After cooling of the reaction mixture, the precipitate was filtered off. The solvent was removed by evaporation and the residue was washed by water. Column chromatography on silica gel using dichloromethane yielded the pure title compound as a white solid 2.0 g (50%). 1HNMR (CDCl3): δ 3.87 (3H, s), 4.05-4.06 (2H, t, J=3 Hz), 4.19-4.20 (2H, t, J=3 Hz), 7.48 (1H, s). 13CNMR (CDCl3): δ33.12, 33.47, 52.19, 127.90, 137.30, 143.90, 146.64, 162.51.
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Reactant of Route 6
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.